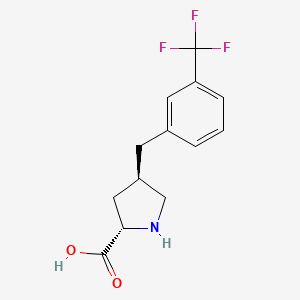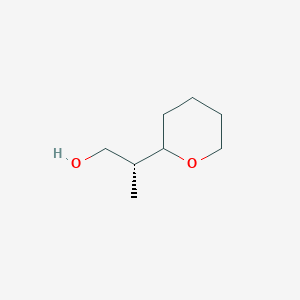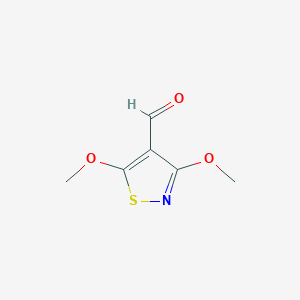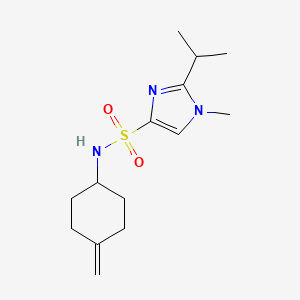
C20H23ClN4O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound C20H23ClN4O2 is not directly described in the provided papers. However, the papers do discuss related compounds with similar molecular features, such as aromatic rings, nitrogen-containing groups, and hydrogen bonding capabilities. The first paper discusses a compound with the molecular formula C22H23N5O4, which includes aromatic rings, a nitro group, and a pyrimidine ring, all of which could be structurally related to C20H23ClN4O2 . The second paper describes organically templated phosphite compounds with different metallic ions . Although these compounds do not share the same molecular formula, they provide insight into the types of interactions and structures that could be present in C20H23ClN4O2.
Synthesis Analysis
The synthesis of C20H23ClN4O2 is not detailed in the provided papers. However, the hydrothermal synthesis method described in the second paper for creating organically templated phosphite compounds could potentially be adapted for the synthesis of other complex organic molecules, including C20H23ClN4O2 . This method involves crystallization under mild hydrothermal conditions, which could be suitable for forming the delicate structures often found in organic molecules.
Molecular Structure Analysis
While the exact molecular structure of C20H23ClN4O2 is not provided, the first paper gives an example of how molecules can be linked into chains and sheets through hydrogen bonding . This information suggests that C20H23ClN4O2 could also exhibit hydrogen bonding, potentially forming similar supramolecular structures. The crystal structures of the compounds in the second paper are determined by X-ray single-crystal diffraction, a technique that could also be used to elucidate the structure of C20H23ClN4O2 .
Chemical Reactions Analysis
The chemical reactions involving C20H23ClN4O2 are not discussed in the provided papers. However, the presence of functional groups such as amines, ethers, and nitro groups in the first paper's compound suggests that C20H23ClN4O2 may undergo similar reactions, such as nucleophilic substitution or reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of C20H23ClN4O2 are not directly reported in the papers. Nonetheless, the first paper's discussion of hydrogen bonding implies that C20H23ClN4O2 may have a high melting point and solubility in polar solvents due to potential hydrogen bonding interactions . The second paper's analysis of IR and Raman spectra for the phosphite compounds indicates that spectroscopic techniques could be used to study the vibrational modes of C20H23ClN4O2, which would provide information about its functional groups .
Wissenschaftliche Forschungsanwendungen
Absorption Enhancement in Intestinal Epithelium : Sodium caprate (C10), a medium-chain fatty acid, enhances the permeability of high molecular weight model drugs in intestinal epithelial Caco-2 monolayers. It's shown to facilitate paracellular transport of molecules, making it useful in drug delivery research (Lindmark et al., 1998).
Biological Activity in Heterocyclic Compounds : The compound C20H23N3O4S exhibits significant biological activity, relevant in pharmaceutical research for drug design and synthesis (Qadeer et al., 2007).
Structural Study in Crystallography : The compound's crystal structure, featuring benzimidazole rings and hydrogen-bonding interactions, contributes to the understanding of molecular configurations in materials science and chemistry (Pınar et al., 2006).
Study in Antitumor Agents : Research on molecules like C18H17N2O. C2H3O2. 2H3O helps in understanding antitumor drugs' structures, aiding in the development of new cancer treatments (Salahou et al., 1988).
Environmental Applications in Water Treatment : The degradation of contaminants like tetracycline in water through ultrafine-bubble ozonation process utilizes chemical compounds effectively for environmental protection and water purification (Wang et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-2,4-5,7-8,14,18H,3,6,9-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZWPTQYNJPTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C20H23ClN4O2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methoxyphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2521173.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2521174.png)



![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)

![N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2521185.png)
![4-(7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B2521186.png)
![methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2521187.png)
![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)
![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)
